molecular formula C11H7N3O3 B2936611 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid CAS No. 1171932-64-1

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Cat. No. B2936611
CAS RN: 1171932-64-1
M. Wt: 229.195
InChI Key: GTZCYAUWGRFDTI-UHFFFAOYSA-N
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Description

“3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid” is a chemical compound . It’s structurally similar to “2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride”, which has a molecular weight of 229.62 .


Synthesis Analysis

The synthesis of similar compounds like pyrazoloquinolines involves condensation and hydrolysis followed by cyclization . This process yields the final compound with good yield under tetrahydrofuran solvent medium .

Scientific Research Applications

Drug Research and Development

This compound is valuable in drug research due to its structural similarity to quinolones, which are known for their pharmaceutical applications . The core structure can be modified to enhance biological activity and specificity for various therapeutic targets.

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds . These heterocycles are often found in molecules with significant biological activities and can lead to the development of new medications.

Biological Activity Studies

Due to its unique structure, this compound is used in studies to understand its interaction with biological systems . It can help in identifying new biological pathways or targets for drug development.

Pharmacological Evolution

Researchers use this compound to explore its pharmacological properties, such as its efficacy, potency, and toxicity profiles . This is crucial for the development of safe and effective drugs.

Material Science

The compound’s properties, like boiling point and density, suggest potential applications in material science . It could be used in the design of new materials with specific thermal or physical characteristics.

Chemical Education

As a complex organic compound, it can be used in chemical education to teach advanced organic synthesis and reaction mechanisms . It provides a practical example of multi-step synthesis and the challenges associated with it.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses to determine the presence or concentration of other substances .

Agricultural Chemistry

The structural motifs present in 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid may be explored for their potential use in developing new agrochemicals . Its derivatives could be tested for herbicidal or pesticidal activities.

properties

IUPAC Name

3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCYAUWGRFDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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